Bolinaquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

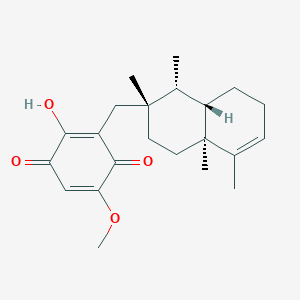

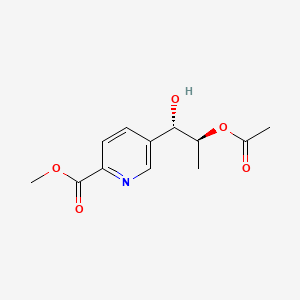

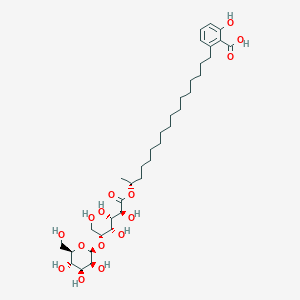

La bolinaquinone est un métabolite marin hydroxyquinonique initialement isolé d'une éponge Dysidea des Philippines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La bolinaquinone peut être synthétisée par une approche de bibliothèque ciblée utilisant un couplage de Suzuki assisté par micro-ondes. Cette méthode implique le couplage d'halogénures d'aryle avec des acides boroniques sous irradiation micro-ondes, conduisant à la formation d'analogues de la this compound avec des profils de cytotoxicité allant de bons à excellents .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'utilisation de la synthèse assistée par micro-ondes et d'autres techniques de synthèse avancées peut être mise à l'échelle pour des applications industrielles. L'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, est cruciale pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

La bolinaquinone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir la this compound en dérivés d'hydroquinone.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure de la this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures et les composés organométalliques sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinone et d'hydroquinone, qui peuvent présenter des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant l'endocytose clathrine-médiée. Elle interagit avec le domaine terminal de la clathrine, perturbant la formation de vésicules recouvertes de clathrine et affectant ainsi l'internalisation du fret cellulaire. Ce mécanisme est crucial pour ses activités anti-inflammatoire et cytotoxique .

Applications De Recherche Scientifique

Bolinaquinone has a wide range of scientific research applications, including:

Mécanisme D'action

Bolinaquinone exerts its effects by inhibiting clathrin-mediated endocytosis. It interacts with the clathrin terminal domain, disrupting the formation of clathrin-coated vesicles and thereby affecting the internalization of cellular cargo. This mechanism is crucial for its anti-inflammatory and cytotoxic activities .

Comparaison Avec Des Composés Similaires

Composés similaires

Sesquiterpène quinones : Des composés comme l'avarol et l'avarone partagent des similitudes structurelles avec la bolinaquinone et présentent des activités biologiques similaires.

Hydroxyquinones : Des composés tels que la plumbagine et la juglone partagent également des caractéristiques structurelles et des propriétés biologiques avec la this compound.

Unicité

La structure unique de la this compound, caractérisée par son fragment hydroxyquinonique et son squelette sesquiterpénique, la distingue des autres composés similaires. Sa puissante activité anti-inflammatoire et sa capacité à inhiber l'endocytose clathrine-médiée en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C22H30O4 |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1 |

Clé InChI |

PYUXUMSQSVWNDS-NSAJDELNSA-N |

SMILES |

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

SMILES isomérique |

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

SMILES canonique |

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

Synonymes |

bolinaquinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-hydroxy-20-(1-hydroxyethyl)-9-methyl-4,8-dioxa-21-azahexacyclo[10.9.1.02,10.03,7.016,22.017,21]docosa-1,10,12(22),14,16-pentaene-5,13-dione](/img/structure/B1246586.png)

![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)

![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)